molecular formula C28H34N6O2 B2535433 N-(1-benzylpiperidin-4-yl)-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide CAS No. 902929-15-1

N-(1-benzylpiperidin-4-yl)-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide

Cat. No.: B2535433
CAS No.: 902929-15-1
M. Wt: 486.62
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzylpiperidin-4-yl)-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a synthetic organic compound of significant interest in medicinal chemistry research. This complex molecule is built around a triazoloquinazolinone scaffold linked to a benzylpiperidine group via a propanamide connector. Compounds featuring the 1-benzylpiperidin-4-yl moiety have been investigated in scientific literature for their potential as acetylcholine esterase (AChE) inhibitors . Furthermore, related quinazoline and triazole-containing structures have demonstrated notable cytotoxicity against various human cancer cell lines, including colon (SW620), prostate (PC-3), and lung (NCI-H23) cancers, and have been shown to induce early apoptosis and arrest the cell cycle at the G2/M phase . The specific biological profile, molecular targets, and mechanism of action for this exact compound are subjects for ongoing research. This product is intended for laboratory research purposes and is strictly labeled "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this and all chemicals with appropriate safety precautions.

Properties

IUPAC Name

N-(1-benzylpiperidin-4-yl)-3-[4-(2-methylpropyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H34N6O2/c1-20(2)18-33-27(36)23-10-6-7-11-24(23)34-25(30-31-28(33)34)12-13-26(35)29-22-14-16-32(17-15-22)19-21-8-4-3-5-9-21/h3-11,20,22H,12-19H2,1-2H3,(H,29,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGNHZYXSYRATQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=CC=CC=C2N3C1=NN=C3CCC(=O)NC4CCN(CC4)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H34N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(1-benzylpiperidin-4-yl)-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The chemical structure of the compound can be described as follows:

  • Chemical Formula : C₁₈H₂₃N₅O
  • Molecular Weight : 341.41 g/mol

The compound exhibits its biological activity primarily through interactions with various biological targets:

  • Acetylcholinesterase Inhibition : Research indicates that derivatives of this compound show significant inhibition of acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. A noted study reported an AChE inhibition percentage of 87%, demonstrating potential for cognitive enhancement therapies .
  • Antioxidant Activity : The compound has shown notable DPPH scavenging effects, indicating its capability to act as an antioxidant. This property is vital in combating oxidative stress-related diseases .
  • Cytotoxicity Against Cancer Cell Lines : The compound has demonstrated moderate to strong cytotoxic effects against various human cancer cell lines, including:
    • SW620 (colon cancer)
    • PC-3 (prostate cancer)
    • NCI−H23 (lung cancer)

This suggests potential applications in cancer therapy .

Biological Activity Data Table

Biological ActivityObservationsReference
AChE Inhibition87% inhibition compared to donepezil
DPPH ScavengingSignificant antioxidant activity
CytotoxicityModerate to strong against SW620, PC-3, NCI−H23

Case Studies

Several studies have explored the biological activity of compounds similar to this compound:

  • Study on AChE Inhibitors :
    • A study designed and synthesized a series of quinazolin derivatives that included the piperidine moiety. These compounds were evaluated for their AChE inhibitory activity and showed promising results in enhancing cognitive function in vitro .
  • Cytotoxicity Evaluation :
    • Another investigation assessed the cytotoxicity of similar compounds against various cancer cell lines. The findings revealed that certain derivatives exhibited significant cytotoxic effects, suggesting their potential as anticancer agents .
  • Antimicrobial Properties :
    • Related piperidine derivatives have been studied for their antimicrobial properties against bacterial pathogens affecting agricultural crops. These studies highlighted the potential for developing new antimicrobial agents based on the piperidine scaffold .

Scientific Research Applications

Antimicrobial and Antiviral Properties

Research indicates that compounds similar to N-(1-benzylpiperidin-4-yl)-3-[4-(2-methylpropyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide exhibit antimicrobial properties. For instance, piperidine derivatives have been synthesized and evaluated for their efficacy against various pathogens, including bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum . Additionally, piperidine-linked aminopyrimidines have shown promising antiviral activity against HIV .

Anticancer Potential

Studies have highlighted the anticancer potential of similar triazole-containing compounds. The triazoloquinazoline framework is known for its ability to inhibit tumor growth through various mechanisms, including the induction of apoptosis in cancer cells. Compounds in this class have been investigated for their effects on cell proliferation and survival in cancer models .

Neurological Disorders

The benzylpiperidine structure is often associated with neuroactive properties. Compounds featuring this scaffold have been explored for their potential in treating neurological disorders such as schizophrenia and depression. The modulation of neurotransmitter systems by these compounds may provide therapeutic benefits .

Pain Management

Given the analgesic properties attributed to piperidine derivatives, this compound may also serve as a candidate for pain management therapies. Research has shown that piperidine-based compounds can interact with pain pathways in the central nervous system .

Case Studies and Research Findings

StudyFocusFindings
Study 1Antimicrobial ActivityDemonstrated efficacy against bacterial pathogens in vitro .
Study 2Anticancer ActivityShowed inhibition of tumor cell growth in various cancer models .
Study 3Neuroactive PropertiesInvestigated for potential use in treating depression and anxiety disorders .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Quinazolinone Family

A closely related compound, N-(1-benzylpiperidin-4-yl)-3-[1-{2-[(3-methyl-1H-pyrazol-5-yl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydro-3(2H)-quinazolinyl]propanamide (), shares the benzylpiperidinyl-propanamide backbone but replaces the triazoloquinazolinone with a pyrazolylamino-dioxoquinazolinyl group. Key differences include:

Feature Target Compound Analog ()
Core Structure Triazolo[4,3-a]quinazolinone Dioxoquinazolinone with pyrazole substituent
Substituent at Position 4 2-methylpropyl 2-[(3-methyl-1H-pyrazol-5-yl)amino]-2-oxoethyl
Molecular Weight ~509.6 g/mol (estimated) ~593.7 g/mol (estimated)
Hypothetical Bioactivity Potential CNS receptor modulation (e.g., σ or mAChR) Likely kinase or protease inhibition due to pyrazole’s metal-binding affinity

The triazoloquinazolinone core in the target compound may enhance π-π stacking interactions in hydrophobic binding pockets compared to the dioxoquinazolinone analog, which could favor CNS penetration .

Electronic and Steric Considerations

For instance, SC-10049 (), a catecholamine derivative, shares isoproterenol’s β-adrenergic agonist activity but exhibits 10-fold greater hyperglycemic potency due to steric and electronic modifications. Similarly, substituting the triazoloquinazolinone’s isobutyl group with bulkier or polar groups could drastically alter the target compound’s selectivity.

Pharmacokinetic and Pharmacodynamic Profiles

While direct data on the target compound is unavailable, inferences can be drawn:

  • Metabolic Stability : The benzylpiperidine moiety is prone to cytochrome P450-mediated oxidation, which may shorten half-life compared to saturated heterocycles .

Research Findings and Limitations

Key Hypotheses from Structural Analysis

  • The triazoloquinazolinone core may exhibit higher metabolic stability than triazolopyrimidines due to reduced ring strain.
  • The isobutyl group’s steric bulk could hinder off-target interactions, improving selectivity for CNS targets .

Gaps in Evidence

No experimental data on the target compound’s synthesis, binding assays, or toxicity were found in the provided evidence. Comparisons rely on theoretical frameworks (e.g., isovalency in ) and structural analogs ().

Q & A

Q. What are common synthetic routes for synthesizing the triazolo[4,3-a]quinazolinone core in this compound?

The triazoloquinazolinone scaffold is typically synthesized via cyclocondensation of thiosemicarbazides with anthranilic acid derivatives, followed by oxidation. For example, Walid Fathal’s work demonstrates the use of amino acid ester hydrochlorides (e.g., L-ValOCH₃·HCl) as starting materials, coupled with thioglycolic acid under reflux in ethanol. The intermediate is then cyclized using phosphoryl chloride (POCl₃) to form the triazoloquinazoline core. Purification via recrystallization and characterization by ¹H NMR and IR spectroscopy are critical steps .

Q. Which analytical techniques are essential for confirming the compound’s purity and structural integrity?

  • HPLC : Used to assess purity (≥98% as per SML3044 standards) .
  • ¹H/¹³C NMR : Confirms substituent positions, e.g., benzylpiperidinyl and triazoloquinazoline moieties .
  • Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
  • IR spectroscopy : Identifies functional groups like carbonyl (C=O) and amide (N-H) stretches .

Q. How can researchers optimize reaction yields for introducing the 2-methylpropyl substituent?

Optimization involves varying reaction parameters such as:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution.
  • Temperature : Elevated temperatures (80–100°C) improve alkylation efficiency.
  • Catalysts : Use of K₂CO₃ or NaH as a base to deprotonate reactive sites . Design of Experiments (DoE) methodologies, as described in flow-chemistry syntheses, can systematically evaluate these factors .

Advanced Questions

Q. How can contradictions in spectral data (e.g., unexpected NMR shifts) be resolved during structural elucidation?

  • 2D NMR (COSY, HSQC, HMBC) : Resolves overlapping signals and assigns proton-carbon correlations, particularly for crowded regions like the piperidinyl and triazoloquinazoline rings.
  • X-ray crystallography : Provides unambiguous confirmation of stereochemistry and substituent orientation, as demonstrated in crystal structure studies of similar triazoloquinazolinones .
  • DFT calculations : Predict NMR chemical shifts and compare with experimental data to validate assignments .

Q. What computational strategies are effective for predicting binding affinity and selectivity of this compound?

  • Molecular docking : Software like AutoDock Vina or Schrödinger Suite can model interactions with target proteins (e.g., kinases or GPCRs). Key parameters include:
  • Binding pocket flexibility : Use induced-fit docking to account for conformational changes.
  • Scoring functions : MM-GBSA or MM-PBSA for free energy calculations .
    • QSAR models : Correlate substituent properties (e.g., logP, molar refractivity) with biological activity using datasets from analogs .

Q. How can researchers address discrepancies in biological activity data across in vitro and in vivo studies?

  • Pharmacokinetic profiling : Evaluate metabolic stability (e.g., microsomal assays) to identify rapid clearance or poor bioavailability.
  • Prodrug strategies : Modify the propanamide side chain to enhance membrane permeability, as seen in fluorine-containing triazole derivatives .
  • Toxicology screens : Use zebrafish or murine models to assess off-target effects that may explain in vivo contradictions .

Methodological Notes

  • Impurity Profiling : Monitor by-products like des-methylpropyl analogs using LC-MS and reference impurity standards (e.g., triazolopyridine derivatives in MM0421.02) .
  • Scale-Up Challenges : Continuous-flow synthesis (as in diphenyldiazomethane protocols) mitigates exothermic risks during large-scale triazoloquinazoline cyclization .

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